
4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzaldehyde and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde is not well understood. However, studies have shown that it has the potential to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the brain. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has potential biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. Additionally, it has been reported to be stable under a wide range of conditions, making it suitable for various experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells.
Orientations Futures
For research on 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde include exploring its potential as an Alzheimer's disease treatment and the synthesis of other benzaldehyde derivatives.
Méthodes De Synthèse
The synthesis of 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde can be achieved through different methods. One of the most common methods is the reaction between 2-bromo-5-ethoxybenzaldehyde and benzyl alcohol using a catalytic amount of p-toluenesulfonic acid in toluene. This method has been reported to yield the desired product in good to excellent yields. Other methods include the reaction between 2-bromo-5-ethoxybenzaldehyde and benzyl chloride using a base such as potassium carbonate or sodium hydroxide.
Applications De Recherche Scientifique
4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of this compound is in the synthesis of other organic compounds. It has been reported to be an excellent starting material for the synthesis of other benzaldehyde derivatives.
Propriétés
Numéro CAS |
6071-15-4 |
|---|---|
Formule moléculaire |
C16H15BrO3 |
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
2-bromo-5-ethoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-15-8-13(10-18)14(17)9-16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
HVGMDKGPKDVBGS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



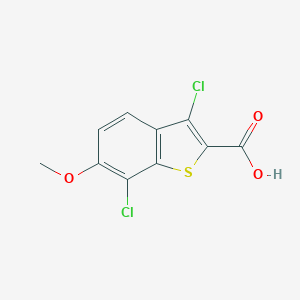
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
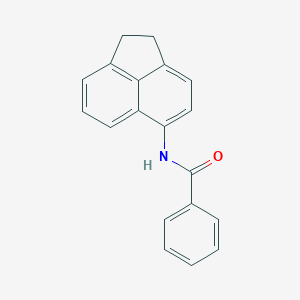

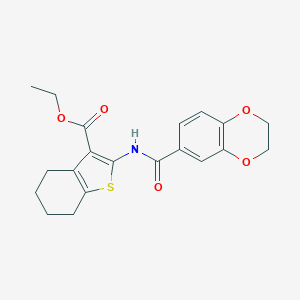

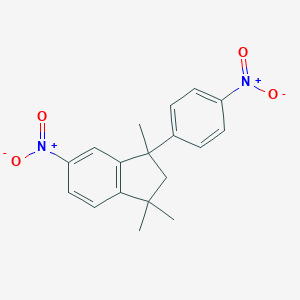
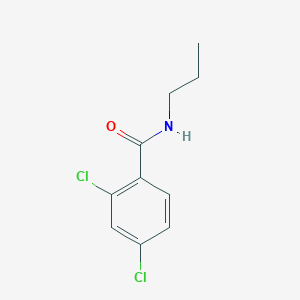

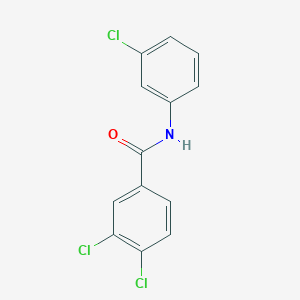

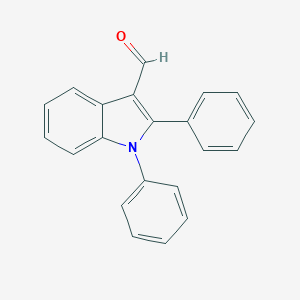
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)